(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester
Overview
Description
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester is a useful research compound. Its molecular formula is C11H18N4O4 and its molecular weight is 270.289. The purity is usually 95%.
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Biological Activity
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester, commonly referred to as Boc-4-azido-D-proline, is a chiral azido compound derived from proline, an essential amino acid. Its unique structural features, particularly the presence of an azido group and a tert-butoxycarbonyl (Boc) protecting group, render it valuable in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₄O₄, with a molecular weight of 286.30 g/mol. The compound features:
- Boc group : Provides stability and protects the amino group.
- Azido group : Highly reactive, capable of participating in various chemical transformations.
The biological activity of this compound primarily arises from its azido functionality. The azido group can undergo several reactions:
- Nucleophilic Substitution : The azido group can be replaced by amines or other nucleophiles, facilitating the synthesis of diverse derivatives.
- Reduction Reactions : It can be reduced to form amines using agents like lithium aluminum hydride (LiAlH₄), which can be significant for creating biologically active compounds .
- Cycloaddition Reactions : The azide can participate in 1,3-dipolar cycloaddition reactions to form stable triazole rings, often catalyzed by copper(I) ions.
1. Protein Modifications
The azido group allows for selective labeling and modification of proteins. This property is exploited in bioconjugation techniques, where the azide can react with alkyne-containing molecules through click chemistry to create stable conjugates for studying protein interactions and functions .
2. Drug Development
Research has indicated that derivatives of (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline may play a role in drug development, particularly in synthesizing proline-rich peptides and peptidomimetics that exhibit biological activity against various targets .
3. Antiviral Activity
Some studies have explored the potential antiviral properties of azido compounds similar to Boc-4-azido-D-proline. These compounds are investigated for their ability to disrupt viral replication mechanisms or enhance immune responses .
Comparative Analysis with Related Compounds
Case Study 1: Protein Labeling
In a study published in Nature Communications, researchers utilized Boc-4-azido-D-proline to label specific proteins within live cells. The azide's reactivity enabled selective attachment of fluorescent probes, allowing real-time imaging of protein dynamics and interactions within cellular environments.
Case Study 2: Drug Development
A recent investigation into proline derivatives indicated that incorporating the azido group into peptide sequences enhanced their binding affinity to target receptors involved in cancer pathways. This study demonstrated that modifications using Boc-4-azido-D-proline led to improved therapeutic efficacy in preclinical models .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQMWOSPZUZYNW-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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